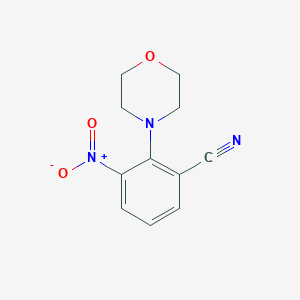
2-Morpholino-3-nitrobenzonitrile
Descripción general
Descripción
2-Morpholino-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Gefitinib : 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a related compound, is used in the synthesis of Gefitinib, an epidermal growth factor receptor-tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer (Jin et al., 2005).
Alkaline Hydrolysis of Nitriles and Amides : Research on the alkaline hydrolysis of compounds like 2-formylbenzonitrile and N-(2-formylphenyl)-substituted benzamides, which are structurally similar to 2-Morpholino-3-nitrobenzonitrile, provides insights into reaction mechanisms and kinetics (Bowden et al., 1997).
Formation of Benzofuran and 2H-Chromene Structures : In a novel synthesis method, the morpholino derivative of nitrosalicylic aldehyde, which bears resemblance to this compound, is used to form benzofuran and 2H-chromene structures (Ukhin et al., 1996).
Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib : Demonstrates the use of a compound similar to this compound in the synthesis of cancer treatment drugs (Chandregowda et al., 2007).
Thermophysical Study of Nitrobenzonitriles : This research involves the study of the behavior of various isomers of nitrobenzonitriles, including 2-nitrobenzonitrile, as a function of temperature, which can provide context for understanding the properties of this compound (Jiménez et al., 2002).
Kinetic Study of Aminolysis of Nitrophenyl Derivatives : Provides insights into the reaction mechanisms involving compounds structurally similar to this compound (Um et al., 2015).
Synthesis of Isoquinolin-1-one Derivatives : Research on the synthesis of isoquinolin-1-one derivatives from nitrobenzonitriles, closely related to this compound, highlights its potential in pharmaceutical applications (Glossop, 2007).
Synthesis and Biological Activity of Morpholino-Indazole Derivatives : The synthesis of morpholino-indazole derivatives from difluorobenzonitrile, showcasing the application in developing compounds with potential antitumor activity (Lu et al., 2017).
Propiedades
IUPAC Name |
2-morpholin-4-yl-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-2-1-3-10(14(15)16)11(9)13-4-6-17-7-5-13/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDLICSICMDYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B7988389.png)

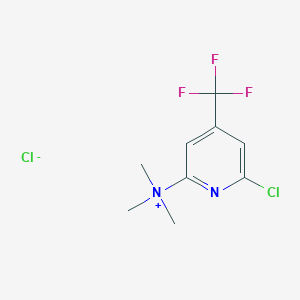
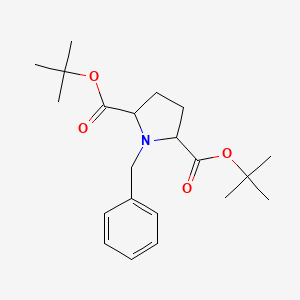
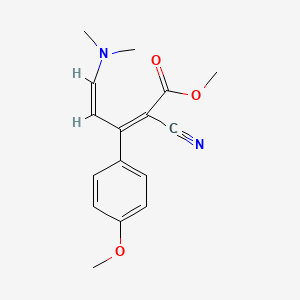

![{2-[Acetyl-(5-trifluoromethylpyridin-2-yl)amino]ethyl}-trimethyl-ammonium iodide](/img/structure/B7988422.png)
![{2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]ethyl}-trimethyl-ammonium iodide](/img/structure/B7988424.png)

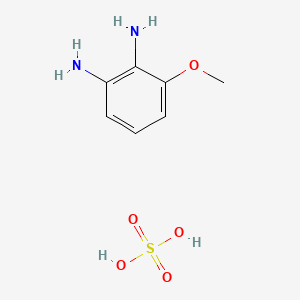

![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B7988455.png)
![2-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B7988465.png)
